molecular formula C19H14ClN3O2S B2456327 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 846581-72-4

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2456327
CAS RN: 846581-72-4
M. Wt: 383.85
InChI Key: SPCBZALVURBOFW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the sulfanyl group could potentially make it susceptible to oxidation reactions. The amide group in the 3-chloro-4-methylphenylacetamide moiety could undergo hydrolysis under acidic or basic conditions .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Heterocyclic Compounds : Research includes the synthesis and characterization of novel heterocyclic compounds incorporating sulfamido moiety, exploring their antimicrobial activities. This area studies the facile condensation reactions and the subsequent biological evaluation of the synthesized compounds, indicating a significant interest in developing new antimicrobial agents (Nunna et al., 2014).

  • Crystal Structure Analysis : Studies on the crystal structures of related compounds, highlighting their conformation and intramolecular interactions. Such research aids in understanding the structural basis of the biological activities of these compounds, providing insights into their folding conformations and stability (Subasri et al., 2016).

Biological Activities and Applications

  • Antibacterial and Antifungal Activities : Investigations into the antibacterial and antifungal properties of benzimidazole derivatives, showcasing their potential as effective agents against a range of microbial pathogens. This research underscores the importance of structural variations in enhancing biological activities (Devi et al., 2022).

  • Inhibition of Enzymes : The study of compounds related to the query chemical has shown their capability to inhibit crucial enzymes like dihydrofolate reductase (DHFR), which is a target for antitumor activity. Research in this area focuses on the design, synthesis, and evaluation of compounds for their inhibitory potency and potential as cancer therapeutics (Gangjee et al., 2000).

Advanced Applications

  • Corrosion Inhibition : Some studies have explored the potential of pyrimidine derivatives as corrosion inhibitors, indicating the versatility of these compounds beyond biomedical applications. These inhibitors show promise in protecting metals against corrosion, highlighting an industrial application (Yıldırım & Cetin, 2008).

  • Radioisotope Labeling for PET Imaging : Research into the development of radiolabeled compounds for positron emission tomography (PET) imaging of peripheral benzodiazepine receptors (PBRs). This application demonstrates the intersection of chemical synthesis and nuclear medicine, offering tools for the diagnosis and study of neurodegenerative diseases (Fookes et al., 2008).

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-11-6-7-12(8-14(11)20)23-16(24)9-26-19-18-17(21-10-22-19)13-4-2-3-5-15(13)25-18/h2-8,10H,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCBZALVURBOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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